tert-Butyl 3-(bromomethyl)-2-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(bromomethyl)-2-fluorobenzoate is an organic compound that features a tert-butyl ester group, a bromomethyl group, and a fluorine atom attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(bromomethyl)-2-fluorobenzoate typically involves the bromination of a suitable precursor, followed by esterification. One common method involves the bromination of 3-methyl-2-fluorobenzoic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting bromomethyl derivative is then esterified with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(bromomethyl)-2-fluorobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Ester Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium are commonly used oxidizing agents.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Ester Hydrolysis: The major product is 3-(bromomethyl)-2-fluorobenzoic acid.
Oxidation: The major product is 3-(carboxymethyl)-2-fluorobenzoic acid.
Scientific Research Applications
tert-Butyl 3-(bromomethyl)-2-fluorobenzoate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.
Chemical Biology: It is employed in the study of biological pathways and the development of chemical probes for imaging and diagnostic purposes.
Organic Synthesis: The compound is a versatile building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(bromomethyl)-2-fluorobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid. The fluorine atom can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(bromomethyl)benzoate: Lacks the fluorine atom, resulting in different electronic properties and reactivity.
tert-Butyl 3-(chloromethyl)-2-fluorobenzoate:
tert-Butyl 3-(bromomethyl)-4-fluorobenzoate: The fluorine atom is positioned differently on the benzene ring, affecting the compound’s chemical behavior.
Uniqueness
tert-Butyl 3-(bromomethyl)-2-fluorobenzoate is unique due to the presence of both a bromomethyl group and a fluorine atom on the benzene ring. This combination imparts distinct reactivity and electronic properties, making it valuable for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C12H14BrFO2 |
---|---|
Molecular Weight |
289.14 g/mol |
IUPAC Name |
tert-butyl 3-(bromomethyl)-2-fluorobenzoate |
InChI |
InChI=1S/C12H14BrFO2/c1-12(2,3)16-11(15)9-6-4-5-8(7-13)10(9)14/h4-6H,7H2,1-3H3 |
InChI Key |
APINIIHHXZPMJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1F)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.